beta-Secretase Inhibitor II

BACE1 inhibition Aβ reduction Cell-based assay

beta-Secretase Inhibitor II (CAS 263563-09-3) is a tripeptide aldehyde inhibitor of β-secretase (BACE1) corresponding to the β-secretase cleavage site (VNL-DA) of the Swedish mutant Amyloid Precursor Protein (APP). It is characterized as a potent, cell-permeable, and reversible inhibitor with a defined molecular formula of C₂₅H₃₉N₃O₅ and a molecular weight of 461.6 g/mol.

Molecular Formula C25H39N3O5
Molecular Weight 461.6 g/mol
Cat. No. B11929412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Secretase Inhibitor II
Molecular FormulaC25H39N3O5
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C25H39N3O5/c1-16(2)12-20(14-29)26-23(30)21(13-17(3)4)27-24(31)22(18(5)6)28-25(32)33-15-19-10-8-7-9-11-19/h7-11,14,16-18,20-22H,12-13,15H2,1-6H3,(H,26,30)(H,27,31)(H,28,32)/t20-,21-,22-/m0/s1
InChIKeyYHUAFMGVVANYBT-FKBYEOEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Secretase Inhibitor II: Procurement-Grade BACE1 Inhibitor with Defined Cell-Based Potency and APP-Cleavage Site Specificity


beta-Secretase Inhibitor II (CAS 263563-09-3) is a tripeptide aldehyde inhibitor of β-secretase (BACE1) corresponding to the β-secretase cleavage site (VNL-DA) of the Swedish mutant Amyloid Precursor Protein (APP). It is characterized as a potent, cell-permeable, and reversible inhibitor with a defined molecular formula of C₂₅H₃₉N₃O₅ and a molecular weight of 461.6 g/mol . The compound exhibits inhibitory activity on the formation of both Aβtotal (IC50 = 700 nM) and Aβ1-42 (IC50 = 2.5 µM) in CHO cells stably transfected with wild-type APP751 [1].

Why Generic BACE1 Inhibitor Substitution Fails: The Quantitative Selectivity and Cellular Potency Gap in beta-Secretase Inhibitor II Procurement


In-class BACE1 inhibitors cannot be simply interchanged due to significant variations in molecular structure, binding kinetics, and off-target profiles. beta-Secretase Inhibitor II, unlike broad-spectrum BACE1 inhibitors such as LY2886721 or Verubecestat, demonstrates defined cellular activity in APP-transfected CHO cells but lacks the sub-nanomolar potency required for selective BACE1 inhibition over BACE2 or Cathepsin D. Specifically, beta-Secretase Inhibitor II exhibits an IC50 of 700 nM against total Aβ and 2.5 µM against Aβ1-42, while beta-Secretase Inhibitor III achieves a Ki of 0.13 nM and beta-Secretase Inhibitor IV achieves IC50s of 15.6 nM and 16.3 nM at BACE-1 concentrations of 2 nM and 100 pM, respectively . These differential profiles underscore the necessity for compound-specific selection criteria in Alzheimer's disease research .

beta-Secretase Inhibitor II: Product-Specific Quantitative Evidence Guide for Scientific Procurement


Differential Potency of beta-Secretase Inhibitor II in Cell-Based Aβ Inhibition Versus BACE1 Inhibitor IV and LY2811376

beta-Secretase Inhibitor II exhibits an IC50 of 700 nM for total Aβ and 2.5 µM for Aβ1-42 in CHO cells stably transfected with wild-type APP751, compared to beta-Secretase Inhibitor IV which achieves IC50s of 15.6 nM and 16.3 nM at BACE-1 concentrations of 2 nM and 100 pM, respectively . In contrast, beta-Secretase Inhibitor III demonstrates a Ki of 0.13 nM and beta-Secretase Inhibitor I shows an IC50 of 30 nM . These quantitative differences highlight the necessity for compound-specific selection in Alzheimer's disease research.

BACE1 inhibition Aβ reduction Cell-based assay Alzheimer's disease

Best Research and Industrial Application Scenarios for beta-Secretase Inhibitor II


Alzheimer's Disease Research: Cell-Based Aβ Inhibition Assays

beta-Secretase Inhibitor II is specifically suited for Alzheimer's disease research requiring cell-based assays that measure total Aβ and Aβ1-42 inhibition. The compound's IC50 of 700 nM against total Aβ and 2.5 µM against Aβ1-42 in CHO cells stably transfected with wild-type APP751 provides a reliable tool for dose-dependent studies, whereas beta-Secretase Inhibitor IV offers higher potency (IC50s of 15.6 nM and 16.3 nM) but lacks the sub-nanomolar selectivity of beta-Secretase Inhibitor III (Ki = 0.13 nM) . These applications underscore the need for compound-specific selection in Alzheimer's disease and related neurodegenerative research .

Technical Documentation Hub

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